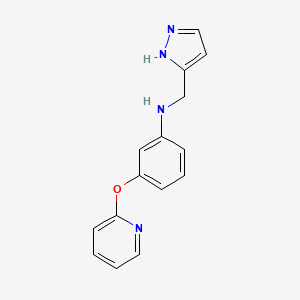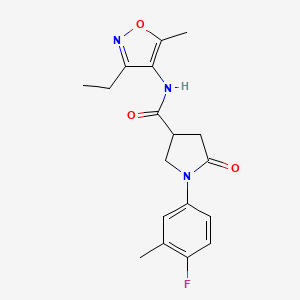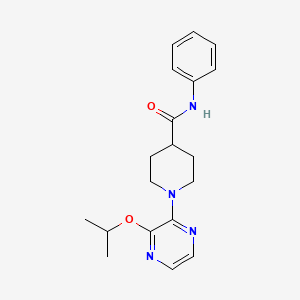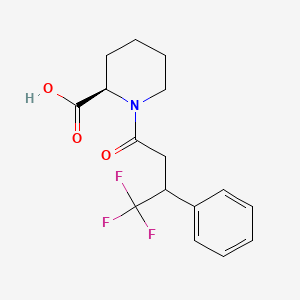
N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of aniline derivatives and has been found to exhibit several interesting properties that make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline involves the inhibition of certain enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases, histone deacetylases, and proteasomes. By inhibiting the activity of these enzymes, this compound can induce apoptosis in cancer cells, increase the survival of neurons, and improve cardiac function.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Some of these effects include:
1. Anti-cancer activity: this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes that are involved in cell proliferation.
2. Neuroprotective effects: this compound has been shown to increase the survival of neurons by inhibiting the activity of certain enzymes that are involved in neuronal cell death.
3. Cardioprotective effects: this compound has been shown to improve cardiac function by inhibiting the activity of certain enzymes that are involved in cardiac remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. High potency: this compound exhibits high potency against various cellular processes, making it a promising candidate for various research applications.
2. Wide range of applications: this compound has been studied for its potential applications in various research areas, including cancer research, neuroscience research, and cardiovascular research.
Limitations:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in certain lab experiments.
2. Toxicity: this compound has been shown to exhibit some level of toxicity, which can limit its use in certain lab experiments.
Direcciones Futuras
N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline has several potential future directions for research. Some of these include:
1. Development of analogs: The development of analogs of this compound with improved solubility and reduced toxicity could lead to the discovery of more potent compounds for various research applications.
2. Mechanistic studies: Further mechanistic studies could help to elucidate the exact mechanisms of action of this compound and its analogs, which could lead to the discovery of new targets for various research applications.
3. In vivo studies: In vivo studies could help to validate the efficacy and safety of this compound and its analogs, which could pave the way for the development of new therapies for various diseases.
Conclusion:
This compound is a promising compound that has been extensively studied for its potential applications in scientific research. This compound exhibits several interesting properties that make it a promising candidate for various research applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this area could lead to the discovery of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline involves the reaction between 3-chloro-2-pyridinecarboxylic acid and N-(1H-pyrazol-5-ylmethyl)amine in the presence of a base. This reaction leads to the formation of this compound as a white solid with a high yield. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit several interesting properties that make it a promising candidate for various research applications. Some of the research areas where this compound has been studied include:
1. Cancer Research: this compound has been found to exhibit potent anti-cancer activity against various cancer cell lines. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes that are involved in cell proliferation.
2. Neuroscience Research: this compound has been found to exhibit neuroprotective effects against various neurodegenerative diseases. This compound has been shown to increase the survival of neurons by inhibiting the activity of certain enzymes that are involved in neuronal cell death.
3. Cardiovascular Research: this compound has been found to exhibit cardioprotective effects against various cardiovascular diseases. This compound has been shown to improve cardiac function by inhibiting the activity of certain enzymes that are involved in cardiac remodeling.
Propiedades
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)-3-pyridin-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-8-16-15(6-1)20-14-5-3-4-12(10-14)17-11-13-7-9-18-19-13/h1-10,17H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWFMJZWLKCYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)NCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile](/img/structure/B7643684.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]urea](/img/structure/B7643687.png)
![3-[(2-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]benzonitrile](/img/structure/B7643696.png)
![N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7643704.png)
![2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B7643705.png)

![4-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-2-methyl-N-propan-2-ylbenzamide](/img/structure/B7643719.png)
![N,N-dimethyl-2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B7643729.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643733.png)
![1-(2-Ethylsulfinylcyclohexyl)-3-[2-(oxan-2-yl)ethyl]urea](/img/structure/B7643737.png)

![(2R)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7643772.png)

![1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643788.png)